molecular formula C8H9Cl2N B1447689 2,6-Dichloro-4-methylbenzylamine CAS No. 1803779-51-2

2,6-Dichloro-4-methylbenzylamine

Cat. No.: B1447689
CAS No.: 1803779-51-2
M. Wt: 190.07 g/mol
InChI Key: GGQYGFCOFFGTER-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylbenzylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-4-methylbenzaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2,6-Dichloro-4-methylbenzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylbenzylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-methylbenzylamine is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which can influence its reactivity and biological activity. This combination of substituents can make it more versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

(2,6-dichloro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQYGFCOFFGTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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